molecular formula C21H16N2O2 B3309076 N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-34-1

N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3309076
CAS No.: 941881-34-1
M. Wt: 328.4 g/mol
InChI Key: GRIYFQUUHBVTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a biphenyl group, a furo[3,2-b]pyridine moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl-2-ylamine, which is then coupled with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the biphenyl and furo[3,2-b]pyridine rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and furo[3,2-b]pyridine moieties can engage in π-π stacking interactions and hydrogen bonding with the active sites of these targets, leading to modulation of their activity. The carboxamide group can also form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
  • N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide

Uniqueness

N-{[1,1’-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the furo[3,2-b]pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-N-(2-phenylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-11-12-19-18(22-14)13-20(25-19)21(24)23-17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIYFQUUHBVTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{[1,1'-biphenyl]-2-yl}-5-methylfuro[3,2-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.